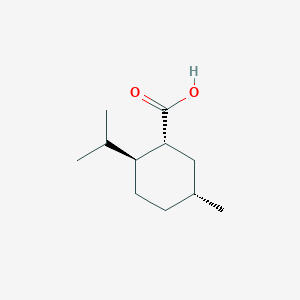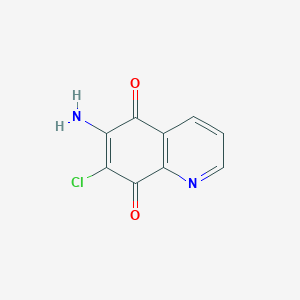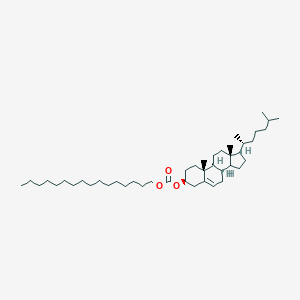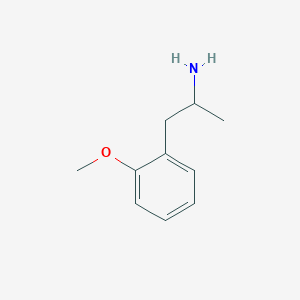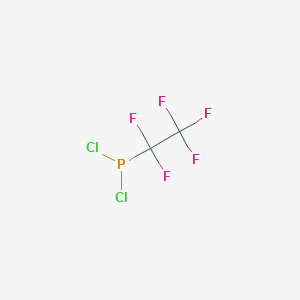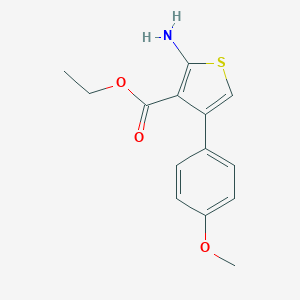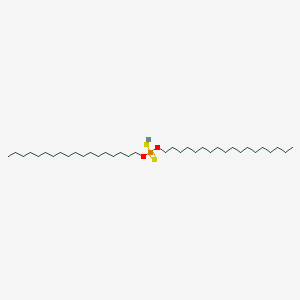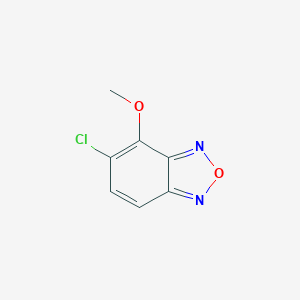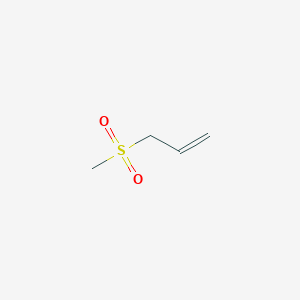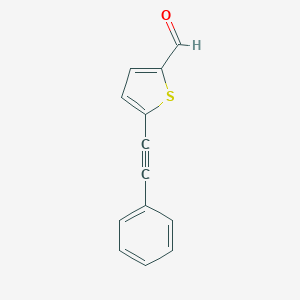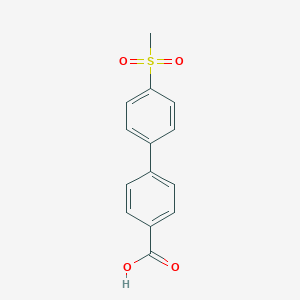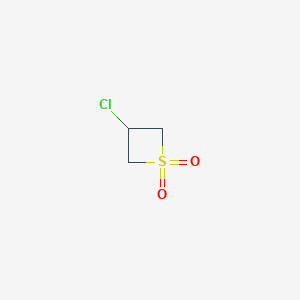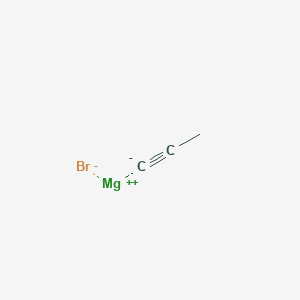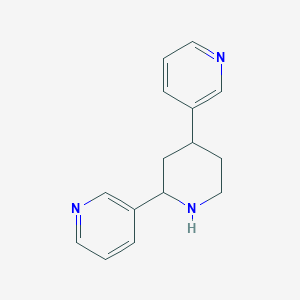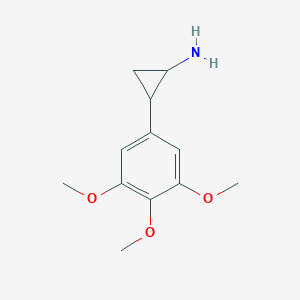
2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine, also known as TMA-2, is a psychoactive compound belonging to the family of phenethylamines. It is a derivative of the more well-known psychedelic drug, mescaline. TMA-2 has been studied for its potential use in scientific research due to its unique chemical properties and effects on the brain.
Mechanism Of Action
2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine acts on the brain by binding to serotonin receptors, specifically the 5-HT2A receptor. This binding leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which are associated with feelings of euphoria and increased energy. 2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine also alters the activity of certain areas of the brain, leading to changes in perception and cognition.
Biochemical And Physiological Effects
2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. 2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine has also been shown to increase levels of certain hormones, such as cortisol and prolactin.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine in lab experiments is its ability to alter brain function and perception in a controlled manner. This allows researchers to study the effects of specific neurotransmitters and brain regions on behavior and cognition. However, one limitation of using 2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine is its potential for abuse and the need for strict safety protocols when handling the compound.
Future Directions
There are several potential future directions for research on 2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine. One area of interest is its potential use in treating depression and anxiety. 2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine has been shown to have antidepressant and anxiolytic effects in animal studies, and further research may lead to the development of new treatments for these conditions.
Another area of interest is the role of 2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine in altering brain function and perception. Further research may lead to a better understanding of the underlying mechanisms of psychedelic drugs and their potential use in treating a range of mental health conditions.
Overall, 2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine is a promising compound for scientific research due to its unique chemical properties and effects on the brain. Further research is needed to fully understand its potential uses and limitations.
Synthesis Methods
The synthesis of 2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine involves the reaction of 3,4,5-trimethoxybenzaldehyde with cyclopropylamine in the presence of a reducing agent. The resulting compound is then purified through a series of chemical processes. The synthesis of 2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine is a complex process that requires a high level of expertise in organic chemistry.
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine has been studied for its potential use in scientific research due to its ability to alter brain function and perception. It has been used in studies investigating the role of serotonin receptors in the brain and has been shown to have a high affinity for the 5-HT2A receptor. 2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine has also been studied for its potential use in treating depression and anxiety.
properties
CAS RN |
17061-21-1 |
|---|---|
Product Name |
2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine |
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-4-7(8-6-9(8)13)5-11(15-2)12(10)16-3/h4-5,8-9H,6,13H2,1-3H3 |
InChI Key |
HNYWYOQSLRJIMG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC2N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC2N |
synonyms |
2-(3,4,5-Trimethoxyphenyl)cyclopropanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



